molecular formula C13H23NO3 B13326120 tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13326120
M. Wt: 241.33 g/mol
InChI Key: RJAVXPXUVZBVKN-UHFFFAOYSA-N
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Description

tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate: is an organoheterocyclic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Triethylamine, pyridine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new pharmaceuticals or therapeutic agents.

Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its use.

Comparison with Similar Compounds

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness: tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate stands out due to its additional methyl groups, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties, making it a unique compound for specific applications.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)14-7-6-13(9-16-13)8-12(14,4)5/h6-9H2,1-5H3

InChI Key

RJAVXPXUVZBVKN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCN1C(=O)OC(C)(C)C)CO2)C

Origin of Product

United States

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